REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH:14]2[CH2:19][CH2:18][N:17](C(OCC3C=CC=CC=3)=O)[CH2:16][CH2:15]2)=[CH:7][CH:6]=1)=[O:4].[H][H]>CO.[C].[Pd]>[CH3:1][NH:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=CC=C2C=CN(C2=C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction atmosphere
|
Type
|
FILTRATION
|
Details
|
was filtered off from the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was then concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by NH silica gel column chromatography (ethyl acetate/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC=C2C=CN(C2=C1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 973 mg | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |